molecular formula C7H6FIO2 B13424007 4-Fluoro-2-iodo-6-methoxyphenol

4-Fluoro-2-iodo-6-methoxyphenol

Cat. No.: B13424007
M. Wt: 268.02 g/mol
InChI Key: PUQYWNHYUVGNKR-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-methoxyphenol is an organic compound with the molecular formula C7H6FIO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-6-methoxyphenol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

4-Fluoro-2-iodo-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-6-methoxyphenol depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodo-6-methoxyphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H6FIO2

Molecular Weight

268.02 g/mol

IUPAC Name

4-fluoro-2-iodo-6-methoxyphenol

InChI

InChI=1S/C7H6FIO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3

InChI Key

PUQYWNHYUVGNKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)I)O

Origin of Product

United States

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